molecular formula C20H18 B8799938 1,4-Dibenzylbenzene CAS No. 793-23-7

1,4-Dibenzylbenzene

Cat. No. B8799938
Key on ui cas rn: 793-23-7
M. Wt: 258.4 g/mol
InChI Key: LTGXPINWZFIICV-UHFFFAOYSA-N
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Patent
US06008283

Procedure details

In a 4 neck, 1 liter flask fitted with thermocouple, mechanical stirrer, Barrett trap with condenser, nitrogen line, and stopper, was added 1,4-dibenzoylbenzene (90.5 g), hydrazine monohydrate (172.4 g) and diethyleneglycol (400 ml). The reaction mixture was heated at 100° C. for 1.5 hours. The mixture was then heated to 150° C. while collecting water and excess hydrazine hydrate in the Barrett trap. Potassium hydroxide (54.1 g) was slowly added over 0.5 hour while the temperature was slowly increased to 200° C. The temperature was maintained at 200° C. for 1 hour. The reaction was cooled to 80° C. and then poured into 500 ml water. The reactor was rinsed with an additional 550 ml water and combined with the quench solution. The water was extracted 3 times with 250 ml dichloromethane, the combined organic phases were washed with 500 ml water, dried over magnesium sulfate, filtered and the solvent removed on a rotary evaporator to give 1,4-dibenzylbenzene as a white solid (79.5 g, 97.4% yield).
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
172.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
97.4%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([C:15](=O)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>C(O)COCCO>[CH2:15]([C:12]1[CH:13]=[CH:14][C:9]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:10][CH:11]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
90.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Name
Quantity
172.4 g
Type
reactant
Smiles
O.NN
Name
Quantity
400 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 4 neck, 1 liter flask fitted with thermocouple, mechanical stirrer, Barrett trap with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 150° C.
CUSTOM
Type
CUSTOM
Details
while collecting water and excess hydrazine hydrate in the Barrett trap
ADDITION
Type
ADDITION
Details
Potassium hydroxide (54.1 g) was slowly added over 0.5 hour while the temperature
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was slowly increased to 200° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 200° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 80° C.
ADDITION
Type
ADDITION
Details
poured into 500 ml water
WASH
Type
WASH
Details
The reactor was rinsed with an additional 550 ml water
EXTRACTION
Type
EXTRACTION
Details
The water was extracted 3 times with 250 ml dichloromethane
WASH
Type
WASH
Details
the combined organic phases were washed with 500 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 79.5 g
YIELD: PERCENTYIELD 97.4%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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